molecular formula C22H24ClN3O4 B10790252 2-(1-(4-Chloro-3-ethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-6-carboxylic acid

2-(1-(4-Chloro-3-ethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-6-carboxylic acid

Cat. No.: B10790252
M. Wt: 429.9 g/mol
InChI Key: MUGBUVZHEILUBD-UHFFFAOYSA-N
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Description

2-(1-(4-chloro-3-ethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-6-carboxylic acid is a complex organic compound that belongs to the class of benzoxazoles. Benzoxazoles are known for their broad applications in medicinal chemistry, pharmacology, material chemistry, and coordination chemistry . This compound, in particular, has shown potential in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-chloro-3-ethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-6-carboxylic acid involves multiple steps. One of the common synthetic routes includes the reaction of 1-(4-chloro-3-ethoxybenzyl)piperidin-4-amine with 2-(methylthio)benzo[d]oxazole-5-sulphanamide . The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-(4-chloro-3-ethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-6-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or nitriles.

Scientific Research Applications

2-(1-(4-chloro-3-ethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-6-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-(4-chloro-3-ethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, inhibiting their activity and leading to the desired therapeutic effect. For example, as an antihistaminic agent, it binds to histamine receptors, preventing the action of histamine and alleviating allergic symptoms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-(4-chloro-3-ethoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-6-carboxylic acid is unique due to its combination of the benzoxazole and piperidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C22H24ClN3O4

Molecular Weight

429.9 g/mol

IUPAC Name

2-[[1-[(4-chloro-3-ethoxyphenyl)methyl]piperidin-4-yl]amino]-1,3-benzoxazole-6-carboxylic acid

InChI

InChI=1S/C22H24ClN3O4/c1-2-29-19-11-14(3-5-17(19)23)13-26-9-7-16(8-10-26)24-22-25-18-6-4-15(21(27)28)12-20(18)30-22/h3-6,11-12,16H,2,7-10,13H2,1H3,(H,24,25)(H,27,28)

InChI Key

MUGBUVZHEILUBD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCC(CC2)NC3=NC4=C(O3)C=C(C=C4)C(=O)O)Cl

Origin of Product

United States

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